molecular formula C20H21F3N2O B4967952 1-(4-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone

1-(4-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone

カタログ番号 B4967952
分子量: 362.4 g/mol
InChIキー: SYTYBFDKDAXRMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone, also known as TFB-TBOA, is a potent and selective inhibitor of the excitatory amino acid transporter subtype 3 (EAAT3). EAAT3 is responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain, and is therefore involved in the regulation of synaptic transmission and plasticity. TFB-TBOA has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders, as well as its use as a tool in basic neuroscience research.

作用機序

1-(4-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone acts as a competitive inhibitor of EAAT3, binding to the transporter protein and preventing the reuptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels and prolonged activation of glutamate receptors, which can have both beneficial and detrimental effects on brain function depending on the context.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in various brain regions and cell types. For example, this compound can increase the release of dopamine in the prefrontal cortex, enhance long-term potentiation in the hippocampus, and reduce the firing rate of dopaminergic neurons in the ventral tegmental area. These effects are likely mediated by the modulation of glutamatergic signaling and the downstream effects on other neurotransmitter systems.

実験室実験の利点と制限

1-(4-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone has several advantages as a research tool, including its high potency and selectivity for EAAT3, its ability to cross the blood-brain barrier, and its relative lack of toxicity at therapeutic doses. However, this compound also has some limitations, including its short half-life in vivo, its potential to affect other transporter subtypes at high concentrations, and its potential to induce seizures or excitotoxicity in certain contexts.

将来の方向性

There are several potential future directions for research on 1-(4-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone and its applications in neuroscience. These include:
- Further investigation of the effects of this compound on different brain regions and cell types, as well as its interactions with other neurotransmitter systems.
- Development of more selective and longer-lasting EAAT3 inhibitors for therapeutic use.
- Investigation of the potential use of this compound as a diagnostic tool for neurological and psychiatric disorders.
- Exploration of the potential use of this compound in combination with other drugs or therapies for the treatment of various disorders.
- Investigation of the potential use of this compound as a tool for studying the role of glutamate transporters in synaptic plasticity and behavior.

合成法

1-(4-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone can be synthesized using a multi-step process involving the coupling of 4-(2-trifluoromethylbenzyl)piperazine with 4-bromobenzophenone, followed by reduction and deprotection steps. The synthesis of this compound has been described in detail in several publications, including a recent study by Kanner et al. (2020).

科学的研究の応用

1-(4-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone has been widely used as a research tool to investigate the role of EAAT3 in brain function and dysfunction. Studies have shown that this compound can modulate synaptic plasticity, alter neuronal excitability, and affect behavior in animal models of neurological and psychiatric disorders. For example, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia, and to reduce anxiety-like behavior in rodents.

特性

IUPAC Name

1-[4-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O/c1-15(26)16-6-8-18(9-7-16)25-12-10-24(11-13-25)14-17-4-2-3-5-19(17)20(21,22)23/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTYBFDKDAXRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。